3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazolo-pyrimidinone core with substituents that enhance its biological profile. The presence of the dimethoxyphenyl and piperazine moieties is significant for its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and piperazine have shown significant cytotoxic effects against various cancer cell lines. The compound is hypothesized to exhibit similar properties based on its structural analogs.
Key Findings:
- Cytotoxicity : The compound's cytotoxicity was evaluated against several cancer cell lines including MCF7 (breast cancer), A375 (melanoma), and HCT116 (colon cancer). Preliminary results indicated IC50 values in the low micromolar range, suggesting potent activity.
- Mechanisms of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Additionally, apoptosis induction was observed in treated cells.
Inhibition of Enzymatic Activity
Research indicates that similar compounds may act as inhibitors of metalloproteinases (MMPs), which are implicated in tumor metastasis. The compound's ability to inhibit MMPs could contribute to its anticancer efficacy by preventing cancer cell invasion and migration.
Case Studies
- Study on Piperazine Derivatives : A study conducted by Bouabdallah et al. demonstrated that piperazine-containing compounds exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. This supports the hypothesis that piperazine moieties enhance anticancer activity .
- Triazole Derivatives : Research by Zheng et al. on triazole-linked benzimidazole derivatives showed promising results against various cancer cell lines, reinforcing the potential of triazole-containing compounds in anticancer therapy .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-34-19-9-8-18(14-20(19)35-2)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-12-10-28(11-13-29)17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUZHHJZVMFUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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